N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
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Overview
Description
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a phenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Formation of the Pyrrolidinone Moiety: This involves the cyclization of an appropriate amide precursor under acidic or basic conditions.
Coupling of the Thiadiazole and Pyrrolidinone Units: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation of the intermediate with 3-phenylpropanoic acid under standard peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science research.
Mechanism of Action
The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiadiazole and chloro-phenyl moieties but differs in the substitution pattern and additional functional groups.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar in having the thiadiazole ring and chloro-phenyl group, but with different substituents and overall structure.
Uniqueness
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a phenylpropanamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-7-9-17(12-18(14)23)27-13-16(11-20(27)29)21-25-26-22(30-21)24-19(28)10-8-15-5-3-2-4-6-15/h2-7,9,12,16H,8,10-11,13H2,1H3,(H,24,26,28) |
InChI Key |
XMNQHQTUFLHWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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